molecular formula C6H16N2 B135492 N,N,N',N'-Tetramethylethylenediamine CAS No. 110-18-9

N,N,N',N'-Tetramethylethylenediamine

Cat. No. B135492
CAS RN: 110-18-9
M. Wt: 116.2 g/mol
InChI Key: KWYHDKDOAIKMQN-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a versatile organic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is known for its ability to stabilize reactive intermediates in synthetic chemistry and has been used in the synthesis of polymers and luminescent materials .

Synthesis Analysis

The synthesis of TMEDA derivatives has been explored in several studies. For instance, a new organic compound, N,N,N',N'-tetra(2-nitrilethyl)ethylenediamine, was synthesized through a nucleophilic additive reaction of ethylenediamine and acrylonitrile. This compound was characterized by various spectroscopic techniques and found to be stable up to 300°C . Additionally, TMEDA has been used in the living anionic polymerization of 1,3-cyclohexadiene, leading to polymers with narrow molecular weight distributions and the ability to form block copolymers with other monomers like styrene and butadiene .

Molecular Structure Analysis

The molecular structure of TMEDA and its derivatives has been extensively studied using both experimental and theoretical methods. For example, the electronic and molecular structure of a TMEDA radical cation was investigated, revealing a symmetrical delocalized structure in both solid-state and solution . Another study identified nine different conformers of TMEDA, analyzing their relative energies and intramolecular interactions, which include steric effects and hydrogen bonding .

Chemical Reactions Analysis

TMEDA participates in various chemical reactions due to its ability to stabilize reactive species. It has been used in the polymerization of dienes, demonstrating its utility in creating living polymers with precise control over molecular weight and composition . The reactivity of TMEDA in charge transfer processes has also been explored, showing that it can undergo ultrafast structural changes leading to charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMEDA have been characterized through different analytical techniques. The thermal stability of a TMEDA derivative was assessed using thermogravimetric analysis, indicating stability under 300°C . The vibrational modes of a TMEDA radical cation were studied using resonance Raman experiments, which provided insights into the vibrational reorganization energy and the delocalized nature of the cation . Additionally, the luminescence properties of lanthanide complexes with TMEDA-based ligands were investigated, showing potential applications in photoluminescent materials .

Scientific Research Applications

Glycoprotein Analysis

TMEDA plays a role in developing new methodologies for glycoprotein analysis. Strmečki et al. (2017) utilized TMEDA in an immunochemical method for analyzing glycoproteins, polysaccharides, and nucleic acids. This approach is beneficial in cancer research and potential clinical applications for glycoprotein detection (Strmečki et al., 2017).

Organic Synthesis

In organic chemistry, TMEDA is used as an additive in the electrophilic amination between aryl Grignard reagents and N-chloroamines, as demonstrated by Hatakeyama et al. (2010), to produce arylamines (Hatakeyama et al., 2010). Similarly, Kadam et al. (2009) showed that TMEDA acts as a catalyst for acylation reactions under solvent-free conditions (Kadam et al., 2009).

Catalysis in Chemical Reactions

Rushworth et al. (2013) highlighted TMEDA's role as a ligand in iron-catalyzed coupling reactions, reducing the need for high ligand and catalyst loading (Rushworth et al., 2013). Furthermore, Xia and Matyjaszewski (1997) found that TMEDA serves as a ligand in controlled radical polymerization processes, offering advantages like cost-effectiveness and less colored polymerization mixtures (Xia & Matyjaszewski, 1997).

Chemical Oxidation Processes

In the field of green chemistry, Read et al. (2015) explored TMEDA as a co-oxidant for the Ley–Griffith oxidation of alcohols to aldehydes, showing effectiveness in tandem reactions (Read et al., 2015).

Metal Coordination Chemistry

Malik et al. (1997) studied TMEDA's unusual coordination mode in zinc(II) complexes, highlighting its unique role in the coordination chemistry of group 12 metals (Malik et al., 1997).

Safety And Hazards

TMEDA is considered hazardous. It is highly flammable, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is harmful if swallowed or inhaled .

Future Directions

TMEDA is a molecule that allows rapid polymerization of polyacrylamide gels . It is also employed as a ligand for organolithium chemistry . It is expected to continue to be used in these areas and potentially find new applications in the future .

properties

IUPAC Name

N,N,N',N'-tetramethylethane-1,2-diamine
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InChI

InChI=1S/C6H16N2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3
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InChI Key

KWYHDKDOAIKMQN-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCN(C)C
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Molecular Formula

C6H16N2
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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DSSTOX Substance ID

DTXSID5026122
Record name N,N,N',N'-Tetramethylethylenediamine
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Molecular Weight

116.20 g/mol
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Physical Description

1,2-di-(dimethylamino)ethane appears as a water-white colored liquid with a fishlike odor. Flash point 68 °F. Less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid with a mild odor of ammonia; [HSDB] Hygroscopic; [CHEMINFO]
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl-
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Boiling Point

250 to 252 °F at 760 mmHg (NTP, 1992), 121 °C
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Record name N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE
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Flash Point

50 °F (NTP, 1992)
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Solubility

Soluble (NTP, 1992), Sol in water and most organic solvents
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Record name N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE
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Density

0.7765 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7765 @ 20 °C/4 °C
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Vapor Pressure

16.7 [mmHg]
Record name N,N,N',N'-Tetramethyl-1,2-ethanediamine
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Product Name

N,N,N',N'-Tetramethylethylenediamine

Color/Form

Colorless liquid

CAS RN

110-18-9
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Melting Point

-67.2 °F (NTP, 1992), FP: -55 °C
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Synthesis routes and methods I

Procedure details

Toluene 2913 g, (3.4 liters, 31.61 mol) was charged to the reactor previously heated to 115° C. The toluene is refluxed and azeotropically dried over a 4 hour period; Karl Fischer moisture analysis indicated 21 ppm of residual H2O, this toluene was dried with 1.5 g of n-BuLi solution. The dried toluene was cooled to 82° C. with the oil jacket and PID controller operating the coiling coils both set at that temperature. Upon cooling to the set point temperature, 63 g n-BuLi solution (2M in cyclohexane, 0.162 mol) was charged through the dip leg below the surface of the gently agitated (300 rpm) toluene reaction mixture. The feed line was then flushed with 75 mL of anhydrous toluene. Next, 46.4 g of TMEDA (0.399 mol) was charged to the reactor through the subsurface feed line forming the characteristic bright red color of TMEDA-complexed benzyl lithium anion with concomitant off-gassing of butane. The subsurface line was flushed with a second 75 mL aliquot of anhydrous toluene via the metering pump. Reactor agitation was increased to 510 rpm and 1713 g of styrene (99+%, 16.45 mol) dissolved in 3070 g of toluene were fed over 360 minutes. The well-calibrated metering pump was programmed to feed at a constant rate of 13.3 g/min. Anhydrous cyclohexane (2×200 mL) was charged to the styrene feed system to flush the alumina bed. The styrene feed to the reactor was deemed complete when no further heat of reaction was observed generally signified by the closing of the automated control valve on the cooling coils. The set point of PID temperature controller was maintained at 82° C. and water was fed through the cooling coils as needed while the flow of the hot oil was altered to bypass the reactor jacket. The reaction mixture was quenched at 75° C. with a 50 mL aliquot of deoxygenated water resulting in a water-white turbid mixture. The reaction mixture was washed with deoxygenated water (3×650 mL). Phase cuts were rapid and required little settling time. Water and any rag or emulsion was removed through the bottom drain valve. During the course of the 6-hour feed, an aliquot was removed after 3 hours for analysis. The GPC area % analysis (excluding unreacted toluene) was as follows: Mn=226, Mw=247 Mz=281, PD=1.091 C15H16 70.3%; C23H24 20.1%; C31H32 6.4%; and higher oligomers 3.2%. The temperature of the oil jacket was increased to 130° C. while the control valve to the cooling coils turned off. Cyclohexane, residual moisture and toluene are distilled through a simple distillation head (1 atm.) until a pot temperature of 114° C. was observed. An aliquot was removed for analysis via GPC, the composition of the reaction product mixture (a telomer distribution of this invention) was as follows: C15H16 75.7%; C23H24 17.4%; C31H32 4.7%; and higher telomers 2.2%.
Quantity
63 g
Type
reactant
Reaction Step One
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Quantity
46.4 g
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reactant
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0 (± 1) mol
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3.4 L
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

During a first step, ferrocene dilithium complexed with tetramethylethylenediamine (TMEDA) was prepared: In a glove box under argon, there is added 37 ml of freshly distilled TMEDA (247 mmoles) and 40 ml of anhydrous hexane in a 1 1 flask. There is then added drop wise 154 ml of a 1.6 M solution of butyllithium in hexane (247 mmoles, commercially available from Aldrich). After 10 min, there is added drop wise 18.6 g of ferrocene (100 mmoles) in solution in 500 ml of anhydrous hexane while keeping a strong stirring of the solution. After one night, orange crystals appeared in the solution, which were recovered by filtering the solution on a fritted glass of porosity No 4. After drying under vacuum, there is obtained 28.4 g of 1,1′-dilithio-ferrocene&Circlesolid;2 TMEDA (66% yield) which was preserved under argon.
Name
ferrocene dilithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
247 mmol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
Quantity
18.6 g
Type
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Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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